An In-depth Technical Guide to 4-(3-Oxobutanoyl)benzonitrile: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-(3-Oxobutanoyl)benzonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Oxobutanoyl)benzonitrile, also known as 4-cyanobenzoylacetone, is a bifunctional organic compound featuring a benzonitrile moiety and a β-dicarbonyl system. This unique structural combination imparts a versatile reactivity profile, making it a potentially valuable intermediate in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, outlines a logical synthetic pathway, explores its characteristic reactivity with mechanistic insights, and discusses its potential applications. While this compound is commercially available, detailed experimental data in peer-reviewed literature is limited. Therefore, this document combines established chemical principles with data from analogous structures to provide a robust predictive framework for its behavior and utilization.
Introduction and Molecular Structure
4-(3-Oxobutanoyl)benzonitrile (CAS No. 62585-03-9) is an aromatic β-ketonitrile.[1][2][3] Its structure consists of a benzene ring substituted at the 1- and 4-positions with a nitrile group (-C≡N) and a 3-oxobutanoyl group (-C(O)CH₂C(O)CH₃), respectively. The presence of both a nucleophilic methylene group activated by two flanking carbonyls and an electrophilic nitrile group makes it a highly versatile synthetic building block. β-Ketonitriles are widely recognized as precursors for a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are prevalent motifs in many biologically active molecules.[1]
Physicochemical Properties
The physicochemical properties of 4-(3-Oxobutanoyl)benzonitrile are summarized in the table below. Experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, predictions based on its structure and comparison with related compounds are included.
| Property | Value | Source |
| CAS Number | 62585-03-9 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.20 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline solid (Predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, chloroform); Insoluble in water (Predicted) | [4] |
| SMILES | N#CC1=CC=C(C(CC(C)=O)=O)C=C1 | [3] |
Synthesis and Manufacturing
The most logical and established method for the synthesis of β-dicarbonyl compounds, including β-ketonitriles, is the Claisen condensation. This reaction involves the coupling of an ester with a ketone or another ester in the presence of a strong base. For 4-(3-Oxobutanoyl)benzonitrile, a crossed Claisen condensation between an ester of 4-cyanobenzoic acid (e.g., methyl 4-cyanobenzoate) and acetone is the most probable synthetic route.
Proposed Synthetic Pathway: Crossed Claisen Condensation
The reaction proceeds by the deprotonation of acetone by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the methyl 4-cyanobenzoate. Subsequent elimination of the methoxide leaving group yields the target β-ketonitrile.
Caption: Proposed synthesis of 4-(3-Oxobutanoyl)benzonitrile via Claisen condensation.
Representative Experimental Protocol (Hypothetical)
This protocol is a representative procedure for a Claisen condensation to synthesize a β-ketonitrile and has not been specifically validated for 4-(3-Oxobutanoyl)benzonitrile.
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
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Enolate Formation: Cool the mixture in an ice bath and add acetone (1.5 equivalents) dropwise with stirring.
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Condensation: To the resulting solution, add a solution of methyl 4-cyanobenzoate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-(3-Oxobutanoyl)benzonitrile is dominated by the interplay between the β-dicarbonyl moiety and the benzonitrile group.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 4-(3-Oxobutanoyl)benzonitrile exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The acidic proton on the α-carbon can be readily removed by a base to form a resonance-stabilized enolate, which is a potent nucleophile.
Caption: Keto-enol tautomerism in 4-(3-Oxobutanoyl)benzonitrile.
Reactivity as a Nucleophile
The enolate of 4-(3-Oxobutanoyl)benzonitrile can participate in a variety of carbon-carbon bond-forming reactions, including:
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Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
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Acylation: Reaction with acid chlorides or anhydrides to form more complex dicarbonyl compounds.
Application in Heterocyclic Synthesis: Pyrimidine Formation
A significant application of β-ketonitriles is in the synthesis of heterocyclic compounds. For instance, the condensation of 4-(3-Oxobutanoyl)benzonitrile with urea or guanidine in the presence of a base is a classical method for constructing the pyrimidine ring, a core structure in many pharmaceuticals.
Mechanism:
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Condensation of the amine from urea/guanidine with one of the carbonyl groups of the β-ketonitrile.
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Intramolecular cyclization via attack of the second amine group onto the other carbonyl.
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Dehydration to form the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis from 4-(3-Oxobutanoyl)benzonitrile.
Analytical Characterization (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.5 ppm. - Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm (enol form) or a singlet around δ 3.5-4.0 ppm (keto form). - Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm. |
| ¹³C NMR | - Nitrile carbon (-C≡N): δ 110-125 ppm. - Carbonyl carbons (-C=O): Two signals in the range of δ 190-210 ppm. - Aromatic carbons: Multiple signals between δ 120-150 ppm. - Methylene carbon (-CH₂-): δ 45-55 ppm. - Methyl carbon (-CH₃): δ 25-35 ppm. |
| IR Spectroscopy | - Nitrile stretch (-C≡N): Strong, sharp absorption around 2220-2240 cm⁻¹. - Carbonyl stretches (-C=O): Two strong absorptions in the range of 1680-1740 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch: Below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 187. - Key Fragments: Loss of CH₃ (m/z = 172), loss of COCH₃ (m/z = 144), and fragments corresponding to the cyanobenzoyl cation (m/z = 129). |
General Analytical Workflow
Sources
- 1. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 62585-03-9|4-(3-Oxobutanoyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]
